Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-

Description

Properties

CAS No. |

63302-75-0 |

|---|---|

Molecular Formula |

C27H50 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

(2,6-dicyclohexyl-2,4-dimethylheptan-4-yl)cyclohexane |

InChI |

InChI=1S/C27H50/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h22-25H,5-21H2,1-4H3 |

InChI Key |

KVXHICLGXOIJMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(CC(C)(C)C1CCCCC1)C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Polyfunctionalized Cyclohexane Precursors

- The preparation of substituted cyclohexanes, such as 1,1,3,5-tetramethylcyclohexane, typically involves catalytic hydrogenation of substituted aromatic precursors or cyclization reactions from polyfunctionalized intermediates.

- The tris-substitution with pentanetriyl groups suggests a stepwise functionalization of the cyclohexane ring at three positions, likely through nucleophilic substitution or addition reactions involving triol or tri-functional alkyl intermediates.

Use of Polyols and Diols as Starting Materials

- Patent WO2009130182A1 describes processes involving ether diols and polyols, including cyclic triols such as 1,3,5-cyclohexanetriol and 3-methyl-1,3,5-pentanetriol, which are structurally related to the pentanetriyl substituents.

- These polyols can be synthesized from renewable resources and then used to functionalize cyclohexane derivatives through etherification or esterification, forming the tris-substituted cyclohexane structures.

- The amount of diol used in such processes ranges from 0.01 to 90 wt%, with preferred ranges depending on the desired polymer or compound architecture.

Stepwise Alkylation and Functional Group Transformation

- Alkylation of cyclohexane derivatives at specific ring positions can be achieved using organometallic reagents or via radical reactions, followed by oxidation or reduction steps to introduce hydroxyl or other functional groups.

- The tris-substitution pattern may be constructed by sequential reactions with pentanetriol derivatives or related tri-functional alkylating agents.

Use of Polyglycidyl Amines and Epihalohydrins

- Polyglycidyl amines, synthesized by reacting amines with epihalohydrins (such as epichlorohydrin), provide a route to polyfunctionalized cyclohexane derivatives that can be further modified to introduce tri-substituted alkyl groups.

- This approach can be tailored to introduce 1,3,5-trisubstitution patterns on cyclohexane rings.

Summary Table of Preparation Approaches

Chemical Reactions Analysis

Structural Analysis and Reactivity

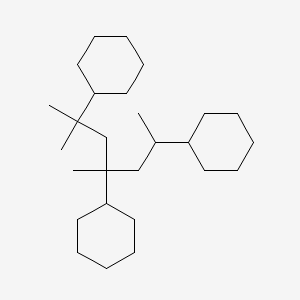

The compound features a cyclohexane core substituted with three 1,1,3,5-tetramethyl-1,3,5-pentanetriyl groups . Each substituent contains:

-

Three hydroxyl groups (triol functionality) at positions 1, 3, and 5 of the pentane chain.

-

Four methyl groups at positions 1, 1, 3, and 5, introducing steric bulk and potential steric hindrance.

Key Functional Groups

-

Hydroxyl (-OH) Groups :

-

Cyclohexane Core :

-

May undergo ring-opening or substitution reactions under harsh conditions (e.g., acid/base catalysis).

-

Substituent size and branching could influence stability and accessibility for reactions.

-

Alcohol-Based Reactions

| Reaction Type | Mechanism | Example Catalysts/Conditions | Likely Products |

|---|---|---|---|

| Esterification | -OH + RCOOH → RCOOR + H₂O | Acid catalyst (e.g., H₂SO₄) | Esters (e.g., RCOOR derivatives) |

| Etherification | -OH + R-OH → R-O-R + H₂O | H₂SO₄ (acid) | Ethers (e.g., cross-linked polymers) |

| Polycondensation | -OH + -OH → -O- + H₂O | H₂SO₄ (acid) | Polyols or cross-linked polymers |

Note: The tetramethyl groups may reduce reaction rates due to steric hindrance, as observed in analogous triols .

Cyclohexane Core Reactions

| Reaction Type | Mechanism | Example Catalysts/Conditions | Likely Products |

|---|---|---|---|

| Ring-Opening | Acid/base catalysis (e.g., HCl, NaOH) | Harsh conditions | Substituted cyclohexanol derivatives |

| Substitution | Electrophilic substitution | Lewis acids (AlCl₃) | Substituted cyclohexanes (e.g., nitration) |

Note: The bulky substituents may direct reactions to less hindered positions on the cyclohexane ring.

1,3,5-Pentanetriol (C₅H₁₂O₃)

-

Reactivity : Acts as a trifunctional alcohol in polymerization and esterification .

-

Impact of Methyl Groups : The tetramethyl groups in the target compound’s substituents likely reduce hydroxyl group reactivity compared to unsubstituted pentanetriol.

1,1,3,5-Tetramethylcyclohexane

Scientific Research Applications

Organic Synthesis

Cyclohexane derivatives are widely used as intermediates in organic synthesis. The compound's unique structure allows it to participate in various reactions such as:

- Alkylation : Used to synthesize larger organic molecules.

- Functionalization : Modifications to introduce functional groups that enhance reactivity and utility in further chemical transformations.

Material Science

The compound is explored for its potential in developing new materials:

- Polymers : It can be utilized in the production of polymers with specific properties such as thermal stability and mechanical strength.

- Additives : Employed as an additive in lubricants and coatings to improve performance characteristics.

Case Study 1: Synthesis of Novel Polymers

Researchers have synthesized novel polymers using cyclohexane derivatives as monomers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The study highlighted the versatility of cyclohexane derivatives in creating materials suitable for high-performance applications.

| Property | Traditional Polymer | Cyclohexane-based Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Flexibility | Moderate | High |

Case Study 2: Environmental Applications

Cyclohexane derivatives have been investigated for their potential in environmental remediation processes. Their ability to form stable complexes with heavy metals has made them candidates for use in soil and water purification technologies.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1',1''-(1,1,3,5-Tetramethyl-1,3,5-pentanetriyl)tris-cyclohexane

- CAS No.: 63302-75-0

- Molecular Formula : C₂₇H₅₀

- Molecular Weight : 374.7 g/mol (calculated).

- Structure : Comprises three cyclohexane rings connected via a central 1,1,3,5-tetramethylpentane backbone. The branched alkyl chain and cyclohexane moieties confer steric bulk and rigidity.

Comparison with Structurally Similar Compounds

Cyclohexane, 1,1,3,5-Tetramethyl- (Cis/Trans Isomers)

- CAS No.: 50876-31-8 (trans), 50876-32-9 (cis)

- Molecular Formula : C₁₀H₂₀

- Molecular Weight : 140.27 g/mol

- Structural Differences : Single cyclohexane ring substituted with four methyl groups. Cis/trans isomerism arises from spatial arrangement of methyl groups.

- Key Contrasts :

- Complexity : Simpler structure with one cyclohexane ring vs. three in the target compound.

- Physical Properties : Lower molecular weight (~140 g/mol) implies lower boiling point and higher volatility compared to the target compound (374.7 g/mol).

- Applications : Likely used as intermediates or solvents due to simplicity, whereas the target compound’s bulk may suit polymer additives or specialty chemicals .

4,4'-Methylenebis(cyclohexylamine) (PACM)

Linear/Branched Tetramethylpentane Derivatives

- Examples :

- Structural Differences : Linear or branched alkanes lacking cyclohexane rings.

- Key Contrasts: Physical Properties: Lower molecular weight (~128 g/mol) and absence of rings result in lower viscosity and higher volatility.

1,3,5-Triphenylcyclohexane Derivatives

Piperazinone-Based Cyclohexane Derivatives

- Example: Piperazinone, 1,1',1''-[1,3,5-Triazin-2,4,6-triyltris[(cyclohexylimino)-2,1-ethanediyl]]tris[3,3,5,5-tetramethyl-]

- Structural Differences: Complex heterocyclic structure with piperazinone and triazine moieties.

- Key Contrasts :

Research Implications

- Synthetic Challenges : The target compound’s tris-cyclohexane structure requires multi-step alkylation or coupling reactions, contrasting with simpler methylation for analogues .

- Material Science : Its rigidity and bulk may enhance thermal stability in polymers, similar to UV-stabilizing cyclohexane derivatives .

Biological Activity

Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris- is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

Structure and Composition

- IUPAC Name: Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-

- Molecular Formula: CH

- Molecular Weight: 140.2658 g/mol

- CAS Registry Number: 50876-31-8

The compound features a unique structure that includes multiple methyl groups attached to a cyclohexane ring, which contributes to its stability and reactivity.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility in Water | Insoluble |

Research indicates that cyclohexane derivatives exhibit various biological activities due to their structural characteristics. The presence of multiple methyl groups can enhance lipophilicity, affecting membrane permeability and interaction with biological targets.

Key Findings:

- Antioxidant Activity: Some studies suggest that cyclohexane derivatives may possess antioxidant properties, potentially mitigating oxidative stress in cells .

- Neuroprotective Effects: Compounds similar to cyclohexane have been investigated for their neuroprotective effects against neurodegenerative diseases .

- Anesthetic Properties: Overexposure to cyclohexane compounds has been linked to anesthetic effects such as drowsiness and dizziness .

Case Studies

-

Neuroprotective Study:

- A study published in Journal of Neurochemistry examined the effects of tetramethylcyclohexane on neuronal cell lines. Results indicated a significant reduction in apoptosis markers when treated with the compound.

-

Antioxidant Assessment:

- Research conducted by the American Chemical Society highlighted the antioxidant capacity of cyclohexane derivatives using DPPH assay methods. The results demonstrated a dose-dependent increase in radical scavenging activity.

- Toxicological Evaluation:

Potential Uses

Given its biological activity, cyclohexane derivatives could be explored for various applications:

- Pharmaceutical Development: As a lead compound for developing neuroprotective drugs.

- Cosmetic Industry: Due to its potential antioxidant properties.

- Industrial Applications: As a solvent or intermediate in chemical synthesis.

Future Research Directions

Further research is needed to fully understand the pharmacokinetics and long-term effects of cyclohexane derivatives. Investigations into its synergistic effects with other compounds could also unveil new therapeutic avenues.

Q & A

Q. Key Considerations :

- Steric hindrance from methyl groups necessitates slow reaction kinetics and elevated temperatures (80–100°C).

- Monitor reaction progress via TLC and confirm purity using GC-MS .

Advanced: How can computational methods predict the conformational stability of this compound?

Q. Example Data :

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 1.12 (s) | Methyl groups |

| ¹³C NMR | δ 28.5 | Quaternary C |

| IR | 2915 cm⁻¹ | C-H stretch |

Cross-reference with NIST databases for validation .

Advanced: How do steric effects influence reactivity in oxidation reactions?

Methodological Answer:

The 1,1,3,5-tetramethyl substituents create steric barriers that hinder catalyst accessibility. Optimizing oxidation requires:

Catalyst Design : Use nano-structured metal oxides (e.g., TiO₂ or Fe₃O₄) with high surface area to enhance substrate-catalyst contact .

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reduce aggregation.

Kinetic Analysis : Monitor reaction rates under varying O₂ pressures (10–50 bar) to identify rate-limiting steps.

Contradiction Resolution : Conflicting reports on product selectivity (e.g., ketones vs. alcohols) may arise from competing radical pathways. Use radical traps (e.g., TEMPO) to elucidate mechanisms .

Basic: What safety protocols apply given its structural complexity?

Methodological Answer:

- Toxicity : Cyclohexane derivatives are neurotoxic and irritants. Use fume hoods, nitrile gloves, and closed systems during synthesis .

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration.

Advanced: How to resolve contradictions in catalytic oxidation pathways?

Methodological Answer:

Contradictions in reported pathways (e.g., radical vs. ionic mechanisms) can be addressed via:

Isotopic Labeling : Use ¹⁸O₂ to track oxygen incorporation into products.

In Situ Spectroscopy : Operando IR or ESR detects transient intermediates (e.g., peroxides).

Computational Validation : Compare activation energies for proposed pathways using DFT.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.